molecular formula C40H49NO12 B13858079 Des-(N-tert-Butyloxycarbonyl) (2'S, 3'R)-Cabazitaxel

Des-(N-tert-Butyloxycarbonyl) (2'S, 3'R)-Cabazitaxel

Cat. No.: B13858079
M. Wt: 735.8 g/mol
InChI Key: ONJGHPJYUCCBGB-QYNRPKQOSA-N
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Description

Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel is a derivative of cabazitaxel, a semi-synthetic derivative of the natural taxane, 10-deacetylbaccatin III. Cabazitaxel is used as a chemotherapeutic agent, particularly in the treatment of prostate cancer. The removal of the N-tert-butyloxycarbonyl (Boc) protecting group from cabazitaxel results in the formation of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel, which retains the core structure and biological activity of cabazitaxel.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel involves the deprotection of the N-tert-butyloxycarbonyl group from cabazitaxel. This can be achieved using various deprotection strategies, including the use of strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . Another method involves the use of 3-methoxypropylamine as a mild deprotecting agent via an addition/elimination mechanism .

Industrial Production Methods

Industrial production of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties.

Scientific Research Applications

Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a chemotherapeutic agent, particularly in the treatment of various cancers.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel involves its interaction with microtubules, similar to cabazitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways.

Comparison with Similar Compounds

Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel can be compared to other taxane derivatives, such as:

    Paclitaxel: Another natural taxane used as a chemotherapeutic agent. It also stabilizes microtubules but has different pharmacokinetic properties.

    Docetaxel: A semi-synthetic taxane similar to cabazitaxel, with a slightly different structure and mechanism of action.

    Cabazitaxel: The parent compound from which Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel is derived. It has a similar mechanism of action but includes the N-tert-butyloxycarbonyl protecting group.

The uniqueness of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel lies in its deprotected form, which may offer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other taxane derivatives.

Properties

Molecular Formula

C40H49NO12

Molecular Weight

735.8 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29+,30-,31+,32-,34-,38+,39-,40+/m0/s1

InChI Key

ONJGHPJYUCCBGB-QYNRPKQOSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Origin of Product

United States

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